molecular formula C13H12ClN3O6S B8820792 5-HO-Acm-sulfate CAS No. 2514788-36-2

5-HO-Acm-sulfate

Cat. No.: B8820792
CAS No.: 2514788-36-2
M. Wt: 373.77 g/mol
InChI Key: MVYYGVLMQIKPKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-HO-Acm-sulfate is a heterocyclic organic sulfate compound characterized by a hydroxyl (-OH) group at the 5th position of the heterocyclic ring and an acetamidomethyl (Acm) substituent. Its synthesis involves a multi-step process, including hydrogenation with palladium on carbon (Pd/C), nitrosation using sodium nitrite (NaNO₂) in hydrochloric acid (HCl), acetylation with acetic anhydride, and subsequent sulfation reactions .

Properties

CAS No.

2514788-36-2

Molecular Formula

C13H12ClN3O6S

Molecular Weight

373.77 g/mol

IUPAC Name

[2-amino-3-[(5-chloropyridin-2-yl)carbamoyl]-5-methoxyphenyl] hydrogen sulfate

InChI

InChI=1S/C13H12ClN3O6S/c1-22-8-4-9(12(15)10(5-8)23-24(19,20)21)13(18)17-11-3-2-7(14)6-16-11/h2-6H,15H2,1H3,(H,16,17,18)(H,19,20,21)

InChI Key

MVYYGVLMQIKPKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OS(=O)(=O)O)N)C(=O)NC2=NC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Research Findings :

  • The Acm group in this compound enhances stability under acidic conditions compared to morpholine derivatives, which may hydrolyze more readily .
  • Morpholine’s electron-donating properties could make 5-morpholino-sulfate more reactive in nucleophilic substitutions.

Aluminum Sulfate (Inorganic Sulfate)

Functional Basis: Aluminum sulfate (Al₂(SO₄)₃) shares the sulfate anion but differs in being an inorganic salt.

Property This compound Aluminum Sulfate
Chemical Formula C₇H₁₂N₂O₆S Al₂(SO₄)₃
Molecular Weight ~260 g/mol 342.15 g/mol
Structure Organic heterocycle Ionic lattice
Solubility Soluble in polar organic solvents Highly water-soluble
Applications Specialty chemicals Water treatment, coagulant

Key Contrasts :

  • Synthesis : Aluminum sulfate is produced industrially via reaction of alumina with sulfuric acid, whereas this compound requires complex organic synthesis .
  • Functionality : The organic sulfate’s reactivity is tailored for covalent bonding (e.g., drug conjugation), while aluminum sulfate’s ionic nature enables flocculation in aqueous systems .

Research Implications and Gaps

  • Stability: Organic sulfates like this compound may degrade under prolonged UV exposure, whereas inorganic sulfates (e.g., aluminum sulfate) are thermally stable but hygroscopic .
  • Toxicity : Aluminum sulfate has well-documented safety protocols for industrial use , but this compound’s toxicity profile remains uncharacterized in the provided evidence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.